![molecular formula C15H11Cl2NO2 B5308192 1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5308192.png)
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
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Overview
Description
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. In recent years, DCP-LA has gained attention for its ability to modulate various biological pathways, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one exerts its biological effects through the modulation of various signaling pathways. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition. This compound has also been shown to increase the levels of antioxidants such as glutathione, which play a role in the protection against oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its biological effects are well characterized. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one. One area of research is the development of more effective formulations for the administration of this compound. This could involve the development of more water-soluble forms of this compound or the use of nanotechnology to improve its bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including neurodegenerative and inflammatory diseases. Finally, the study of the molecular mechanisms underlying the biological effects of this compound could lead to the development of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base catalyst, resulting in the formation of a chalcone. This compound can also be synthesized through the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-13-5-4-10(8-14(13)17)15(20)6-7-18-11-2-1-3-12(19)9-11/h1-9,18-19H/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQWIXFQIVFGZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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